Amino-PEG12-t-boc-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

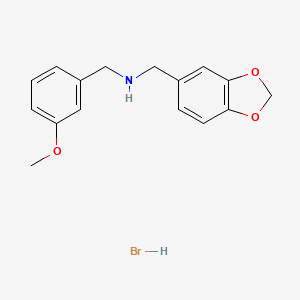

Amino-PEG12-t-boc-hydrazide is a useful crosslinking reagent. The free amine reacts with carboxylic acids and their active esters to form an amide bond. The boc-protected hydrazide can be uncovered using formic or trifluoroacetic acid and then reacted with a carboxylic acid or active ester to form a hydrazone .

Synthesis Analysis

The synthesis of peptide hydrazides can be achieved through both Boc and Fmoc solid-phase peptide synthesis (SPPS). The peptide hydrazide is a useful reagent in protein chemistry, increasing the flexibility of protein synthesis . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used to create functionally and structurally diverse amino ester molecules .Molecular Structure Analysis

The molecular formula of Amino-PEG12-t-boc-hydrazide is C32H65N3O15. The molecular weight is 731.9 g/mol. The structure of this compound and its changes can be examined through primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

The free amine in Amino-PEG12-t-boc-hydrazide reacts with carboxylic acids and their active esters to form an amide bond. The boc-protected hydrazide can be uncovered using formic or trifluoroacetic acid and then reacted with a carboxylic acid or active ester to form a hydrazone . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Physical And Chemical Properties Analysis

Amino-PEG12-t-boc-hydrazide has a molecular weight of 731.9 g/mol. Other physical and chemical properties specific to Amino-PEG12-t-boc-hydrazide were not found in the search results.Applications De Recherche Scientifique

Drug Delivery Systems

Amino-PEG12-t-boc-hydrazide: is a versatile linker used in drug delivery systems to improve the solubility and stability of therapeutic agents. The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to drugs, can enhance the pharmacokinetics and reduce immunogenicity, allowing for more effective treatments .

Diagnostic Agents

In diagnostics, Amino-PEG12-t-boc-hydrazide can be used to modify diagnostic agents, increasing their water solubility and biocompatibility. This modification can lead to improved imaging contrast and sensitivity in diagnostic tests .

Protein Modification

The compound can be employed to modify proteins, altering their surface properties to reduce aggregation or immunogenicity. This is particularly useful in the development of therapeutic proteins and enzymes .

Nanotechnology

In nanotechnology, Amino-PEG12-t-boc-hydrazide is used to create stealth nanoparticles that evade the immune system. The PEGylated nanoparticles can circulate in the body longer, making them ideal for targeted drug delivery .

Bioconjugation

This linker is crucial for bioconjugation strategies, where it is used to attach various biomolecules to surfaces or other molecules. This application is essential in creating biosensors and biochips .

Molecular Modification

Amino-PEG12-t-boc-hydrazide: serves as a molecular modification reagent. It can be used to introduce amine groups into molecules, which can then undergo further reactions to create a wide range of derivatives .

Crosslinking

The compound can act as a crosslinker to form hydrogels and other polymeric structures. These materials have applications in tissue engineering and regenerative medicine .

Modification of Biological Therapeutics

Finally, Amino-PEG12-t-boc-hydrazide is used to modify biological therapeutics, such as antibodies, to improve their therapeutic properties and extend their half-life in the bloodstream .

Orientations Futures

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This suggests that compounds like Amino-PEG12-t-boc-hydrazide may have potential applications in various fields of research and industry.

Propriétés

IUPAC Name |

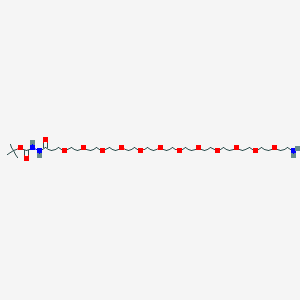

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65N3O15/c1-32(2,3)50-31(37)35-34-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-33/h4-29,33H2,1-3H3,(H,34,36)(H,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBAIIDWOTRMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG12-t-boc-hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)